![molecular formula C13H15BClNO2S B1457915 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine CAS No. 2096995-03-6](/img/structure/B1457915.png)
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine
Übersicht
Beschreibung
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine, also known as 4-Chloro-2-TMP, is an organic compound with a wide range of applications in scientific research. It is a member of the thienopyridine family and is a white crystalline solid with a molecular weight of 330.8 g/mol. 4-Chloro-2-TMP is a versatile compound that has been used in various research fields, such as medicinal chemistry, biochemistry, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Molecular Structure and DFT Study : This compound is part of boric acid ester intermediates with benzene rings. Through a three-step substitution reaction, researchers synthesized related compounds and confirmed their structures using various spectroscopic methods and X-ray diffraction. These structures were further analyzed using density functional theory (DFT), providing insights into their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Chemical Properties and Reactions
- Comparison of Chemical Reactivity : A comparison with regioisomers revealed differences in the orientation of the dioxaborolane ring and bond angles in the BO2 group. Ab initio calculations showed different distributions in the HOMO and LUMO, corresponding to observed chemical reactivity differences (Sopková-de Oliveira Santos et al., 2003).
Applications in Polymer Synthesis
- Polymer Synthesis : The compound forms part of deeply colored polymers containing pyrrolo[3,2-b]pyrrole units in the main chain. Such polymers, synthesized via palladium-catalyzed polycondensation, show potential for a range of applications due to their solubility in common organic solvents and molecular weight properties (Welterlich et al., 2012).
Development of Novel Heterocyclic Compounds
- Synthesis of Thieno[2,3-b]pyridines : This compound contributes to the synthesis of novel thieno[2,3-b]pyridines, which show potential for various applications, including in microorganism testing (Abdelhamid et al., 2008).
Crystal Structure and DFT Studies
- Crystal Structure Characterization : Researchers have synthesized derivatives of this compound and characterized their structure using spectroscopy and X-ray diffraction. Such studies contribute to understanding the physicochemical properties and potential applications of these compounds (Liao et al., 2022).
Luminescent Property Research
- Luminescent Polymers : Studies on conjugated polymers containing units derived from this compound revealed their potential for applications in optoelectronic devices due to their luminescent properties (Zhu et al., 2007).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
It is known that similar compounds can participate in various types of coupling reactions, such as buchwald-hartwig, hiyama, sonogashira, suzuki-miyaura, heck, stille, and negishi coupling .
Biochemical Pathways
Similar compounds have been used to form useful glycosyl donors and ligands, suggesting a role in carbohydrate chemistry .
Result of Action
Similar compounds have been used to form useful glycosyl donors and ligands, which could have various applications in biochemical research .
Eigenschaften
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO2S/c1-12(2)13(3,4)18-14(17-12)10-7-8-9(19-10)5-6-16-11(8)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWYEKWUURYLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



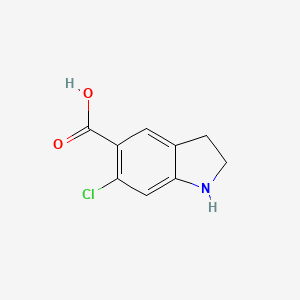

![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B1457835.png)




![2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B1457847.png)
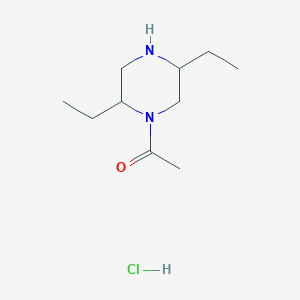

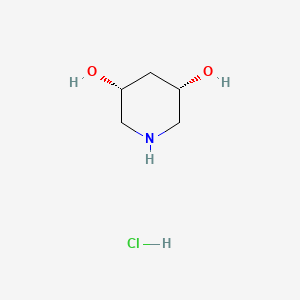
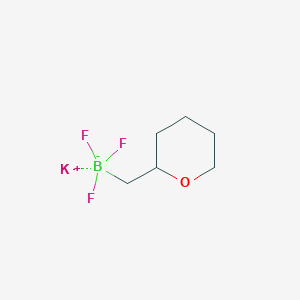
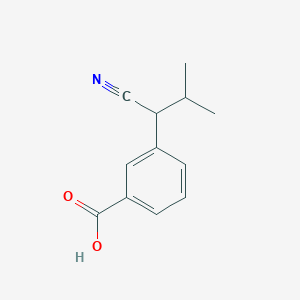
![6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1457855.png)